molecular formula C13H11N2Na2O5P B1246025 Hystatin 1

Hystatin 1

Número de catálogo: B1246025
Peso molecular: 352.19 g/mol
Clave InChI: SQGCRRVLMGSSAK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hystatin 1, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2Na2O5P and its molecular weight is 352.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Suppression of Hydroxyl Radical (HO- ) Generation in Fenton Reactions

Histatin 1 demonstrates dose-dependent inhibition of HO- formation in Fe²⁺/Cu²⁺-mediated Fenton systems.

Experimental Conditions

  • System : FeSO₄/CuSO₄ + H₂O₂

  • Detection : ESR spin trapping with DMPO

  • Concentrations Tested : 8–32 µM Histatin 1

Metal IonHistatin 1 Concentration (µM)HO- Signal Reduction (%)
Fe²⁺815%
Fe²⁺3274%
Cu²⁺822%
Cu²⁺3268%

Key Findings :

  • Higher efficacy observed in Fe²⁺ systems compared to Cu²⁺.

  • Mechanism attributed to chelation of free metal ions, preventing their participation in radical generation.

Inactivity in UV-Induced HO- Generation

Histatin 1 does not scavenge HO- directly when radicals are produced via UV irradiation of H₂O₂.

Experimental Conditions

  • System : H₂O₂ + UV irradiation (254 nm)

  • Detection : ESR spin trapping with DMPO

Histatin 1 Concentration (µM)HO- Signal Reduction (%)
8<5%
32<5%

Implications :

  • Confirms Histatin 1’s primary role as a metal ion chelator rather than a direct radical scavenger.

Metal Chelation Mechanism

Histatin 1 binds Fe²⁺ and Cu²⁺ through its Zn/Cu-binding motif and cationic amino acid residues.

Key Structural Features :

  • Zn/Cu-Binding Motif : Facilitates coordination with transition metals.

  • Cationic Residues : Lysine and arginine enhance electrostatic interactions.

Chelation Impact :

  • Prevents redox-active metals from catalyzing HO- formation via the Fenton reaction.

  • Does not oxidize Fe²⁺ to Fe³⁺, preserving its chelation capacity.

Inactivity Against Superoxide Radicals (O₂- ⁻)

Histatin 1 shows no inhibitory effect on xanthine oxidase (XO)-mediated O₂- ⁻ generation.

Experimental Conditions

  • System : Xanthine + Xanthine Oxidase (XO)

  • Detection : ESR spin trapping with DMPO

Histatin 1 Concentration (µM)O₂- ⁻ Signal Reduction (%)
80%
320%
  • Specificity limited to HO- suppression via metal chelation; no broad-spectrum antioxidant activity against O₂- ⁻.

pH-Dependent Reactivity

Histatin 1’s efficacy varies with pH due to protonation states of its histidine residues.

pH RangeChelation Efficiency
5.5–6.5High (optimal)
>7.5Reduced

Rationale :

  • Histidine imidazole groups lose protons at higher pH, diminishing metal-binding capacity.

Comparative Analysis with Histatin 3 and 5

Histatin 1 shows distinct behavior compared to other histatin isoforms:

PropertyHistatin 1Histatin 3Histatin 5
Fe²⁺ ChelationModerateHighHigh
Cu²⁺ ChelationHighModerateLow
Direct HO- ScavengingNoNoNo

Structural Basis :

  • Variations in amino acid sequences (e.g., histidine/arginine content) dictate metal-binding preferences.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Hystatin 1, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic data (NMR, IR) and chromatographic purity (HPLC ≥95%). For reproducibility, explicitly document batch-specific variables (e.g., solvent lot numbers, equipment calibration) and adhere to journal guidelines for experimental rigor .

  • Example Data Table :
Synthesis MethodYield (%)Purity (HPLC)Key ConditionsReference
Method A6597%80°C, Catalyst X
Method B7295%Solvent Y, reflux

Q. What in vitro models are appropriate for initial efficacy testing of this compound?

  • Methodological Answer : Use cell lines relevant to the target pathology (e.g., cancer: HeLa; neurodegenerative: SH-SY5Y). Include dose-response assays (IC50 calculations) and controls (vehicle, positive/negative controls). Validate results with triplicate experiments and statistical tests (t-test, ANOVA) to confirm significance thresholds (p < 0.05) .

Q. Which analytical techniques are recommended for assessing this compound stability under varying conditions?

  • Answer : Accelerated stability studies (40°C/75% RH) paired with HPLC-MS to monitor degradation products. Include kinetic modeling (Arrhenius equation) to predict shelf-life. Document deviations in pH, light exposure, or humidity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield while maintaining purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant ratio, stirring speed). Use response surface methodology (RSM) to model interactions. Validate optimal conditions with three independent batches and compare purity via orthogonal methods (e.g., DSC for crystallinity). Reference statistical guidelines for robustness testing .

Q. How should contradictory data between in vitro and in vivo studies of this compound be reconciled?

  • Answer : Conduct a discrepancy analysis:

Compare pharmacokinetic parameters (bioavailability, half-life).

Evaluate in vitro-in vivo correlation (IVIVC) using compartmental modeling.

Test for off-target effects via proteomic profiling.
Use frameworks like FINER to refine hypotheses and prioritize follow-up experiments .

Q. What strategies elucidate this compound’s mechanism of action using multi-omics integration?

  • Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Metabolomics : LC-MS to trace metabolic pathway disruptions.
    Integrate datasets using bioinformatics tools (e.g., STRING for protein networks) and validate with CRISPR-Cas9 knockouts of candidate targets .

Q. Data Analysis & Interpretation

Q. How can researchers address variability in this compound bioactivity across experimental replicates?

  • Answer :

  • Perform power analysis to determine sample size adequacy.
  • Use mixed-effects models to account for batch-to-batch variability.
  • Include Bland-Altman plots to assess agreement between replicates .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity of this compound?

  • Answer :

  • Probit analysis for LD50 determination.
  • Kaplan-Meier survival curves for longitudinal toxicity studies.
  • Multivariate regression to adjust for confounding variables (e.g., weight, age) .

Q. Ethical & Reporting Standards

Q. How should preclinical studies of this compound comply with NIH guidelines for experimental rigor?

  • Answer :

  • Pre-register protocols on platforms like ClinicalTrials.gov .
  • Report ARRIVE 2.0 checklist items (e.g., randomization, blinding).
  • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Q. What are the best practices for disclosing negative or inconclusive results in this compound research?

  • Answer :
  • Use neutral language in the Results section (e.g., "No significant change observed").
  • Discuss potential limitations (e.g., sample size, assay sensitivity) in the Discussion.
  • Submit negative datasets as supplementary materials to avoid publication bias .

Propiedades

Fórmula molecular

C13H11N2Na2O5P

Peso molecular

352.19 g/mol

Nombre IUPAC

disodium;(11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-yl) phosphate

InChI

InChI=1S/C13H13N2O5P.2Na/c1-15-6-4-9-11-8(3-5-14-9)7-10(19-2)13(12(11)15)20-21(16,17)18;;/h3-7H,1-2H3,(H2,16,17,18);;/q;2*+1/p-2

Clave InChI

SQGCRRVLMGSSAK-UHFFFAOYSA-L

SMILES canónico

CN1C=CC2=NC=CC3=CC(=C(C1=C32)OP(=O)([O-])[O-])OC.[Na+].[Na+]

Sinónimos

hystatin 1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.